molecular formula C62H60N14O18S5 B1258850 Thiazomycin A

Thiazomycin A

Cat. No. B1258850
M. Wt: 1449.6 g/mol
InChI Key: LPGAAUZJQIRAAG-CAYKKMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazomycin A is a natural product found in Actinokineospora fastidiosa with data available.

Scientific Research Applications

Antibacterial Properties

Thiazomycin A, a novel thiazolyl peptide, has shown potent bactericidal activity against Gram-positive pathogens. It does not exhibit cross-resistance with other clinically relevant antibiotic classes like β-lactams, vancomycin, oxazolidinone, and quinolones. Its efficacy against Staphylococcus aureus infection in mice and its ability to inhibit bacterial growth by selectively inhibiting protein synthesis indicate significant potential in treating bacterial infections. The interaction with L11 protein and 23S rRNA of the 50S ribosome is notable, and the presence of an oxazolidine ring in its structure provides opportunities for chemical modifications to enhance its effectiveness (Singh et al., 2007).

Structural Implications for Antibiotic Development

The structure of Thiazomycin A, especially its oxazolidine ring, allows for selective chemical modifications not feasible with other thiazolyl peptides. This structural attribute could lead to the development of semi-synthetic compounds that overcome challenges in clinical development of thiazolyl peptides. However, the emergence of resistance remains a significant challenge for further therapeutic use of Thiazomycin A and related molecules (Singh et al., 2008).

Potential Against Drug-Resistant Strains

Thiazomycin A, along with related compounds like nocathiacin and analogs, have demonstrated strong activity against clinical strains of drug-resistant Mycobacterium tuberculosis. These findings are crucial given the rising problem of antibiotic resistance. The lack of cross-resistance to common antibiotics suggests Thiazomycin A could be an important tool in combating multidrug-resistant strains (Singh et al., 2017).

Challenges in Purification and Production

The low titer of Thiazomycin A in fermentation broth compared to other compounds like nocathiacins presents challenges in large-scale purification. Innovations in purification methods, such as preferential protonation based chromatographic methods, have been developed to address this, suggesting the feasibility of large-scale production for therapeutic use (Jayasuriya et al., 2007).

properties

Product Name

Thiazomycin A

Molecular Formula

C62H60N14O18S5

Molecular Weight

1449.6 g/mol

IUPAC Name

2-[(1S,18S,21E,28S,29S,30S)-30-[[(3aR,4S,6S,7aS)-2,3,4,7a-tetramethyl-3a,4,6,7-tetrahydro-2H-pyrano[3,4-d][1,3]oxazol-6-yl]oxy]-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-N-(3-amino-3-oxoprop-1-en-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C62H60N14O18S5/c1-22(49(63)79)64-50(80)32-19-98-58(69-32)43-37(78)12-28-42(71-43)31-17-96-56(66-31)30-16-91-60(85)45-29-15-89-46(47(61(86)90-14-27-10-9-11-36(39(27)29)76(45)87)93-38-13-62(6)48(25(4)92-38)75(7)26(5)94-62)44(59-70-33(20-99-59)51(81)65-30)74-53(83)35-21-97-57(68-35)41(24(3)88-8)73-54(84)40(23(2)77)72-52(82)34-18-95-55(28)67-34/h9-12,17-21,23,25-26,30,38,40,44,46-48,77-78,87H,1,13-16H2,2-8H3,(H2,63,79)(H,64,80)(H,65,81)(H,72,82)(H,73,84)(H,74,83)/b41-24+/t23-,25+,26?,30+,38+,40+,44+,46+,47+,48-,62+/m1/s1

InChI Key

LPGAAUZJQIRAAG-CAYKKMKNSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@](C[C@@H](O1)O[C@H]3[C@@H]4[C@H]5C6=NC(=CS6)C(=O)N[C@@H](COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N5)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C

Canonical SMILES

CC1C2C(CC(O1)OC3C4C5C6=NC(=CS6)C(=O)NC(COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N5)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C

synonyms

thiazomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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